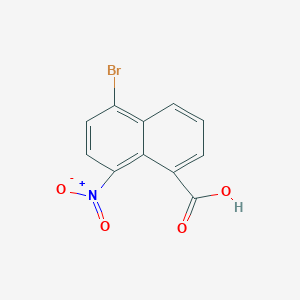

5-Bromo-8-nitronaphthalene-1-carboxylic acid

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 5-Bromo-8-nitronaphthalene-1-carboxylic acid typically involves the bromination and nitration of naphthalene derivatives. The specific synthetic routes and reaction conditions can vary, but generally, the process includes the following steps:

Bromination: Naphthalene is brominated using bromine or a bromine source in the presence of a catalyst.

Nitration: The brominated naphthalene derivative is then nitrated using a mixture of nitric acid and sulfuric acid.

Carboxylation: The nitro-bromo-naphthalene is carboxylated to introduce the carboxylic acid group.

Analyse Des Réactions Chimiques

5-Bromo-8-nitronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include bromine, nitric acid, sulfuric acid, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

5-Bromo-8-nitronaphthalene-1-carboxylic acid serves as a precursor for synthesizing substituted indole derivatives. These derivatives exhibit significant biological activities, including antitumor properties. The compound can be reduced to form amino derivatives, which are crucial for generating various pharmaceutical agents targeting specific enzymes like thymidylate synthase (TS) .

Environmental Chemistry

The compound is also studied for its role as an emerging contaminant in environmental settings. Its transformation products are monitored to assess ecological impacts and human health risks associated with chemical pollutants. Research indicates that compounds like this compound can undergo biotransformation processes that alter their toxicity and environmental persistence .

Organic Synthesis

In organic synthesis, this compound is utilized in various reactions to create complex molecular architectures. It can be involved in electrophilic aromatic substitutions and coupling reactions, enabling the formation of diverse organic compounds with potential applications in materials science and medicinal chemistry .

Case Study 1: Antitumor Activity

A study focused on the synthesis of 2-amino-benz[cd]indole compounds from this compound demonstrated its effectiveness as a TS inhibitor. The synthesized compounds showed promising results in inhibiting tumor cell proliferation, highlighting the potential of this naphthalene derivative in cancer therapy .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental fate of this compound revealed its transformation products in wastewater treatment systems. The study utilized advanced mass spectrometry techniques to identify degradation pathways and evaluate the ecological risks posed by these transformation products .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Development | Synthesis of bioactive compounds targeting TS | Effective inhibitors of tumor cell proliferation identified |

| Environmental Monitoring | Assessment of transformation products in wastewater | Identified degradation pathways and ecological risks |

| Organic Synthesis | Utilization in electrophilic aromatic substitutions | Facilitates formation of complex organic structures |

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Similar compounds to 5-Bromo-8-nitronaphthalene-1-carboxylic acid include other brominated and nitrated naphthalene derivatives, such as:

5-Bromo-2-nitronaphthalene: Lacks the carboxylic acid group.

8-Bromo-1-nitronaphthalene: Has the bromine and nitro groups in different positions.

1-Bromo-8-nitronaphthalene: Similar structure but different substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in research.

Activité Biologique

5-Bromo-8-nitronaphthalene-1-carboxylic acid (C11H6BrNO4) is a compound of significant interest due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

- Molecular Formula : C11H6BrNO4

- Molecular Weight : 296.07 g/mol

- CAS Number : 65440-41-7

- Synonyms : 5-Bromo-8-nitro-1-naphthoic acid, this compound

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly those involved in oxidative stress responses and metabolic pathways. It interacts with enzymes like cytochrome P450, affecting the metabolism of xenobiotics and endogenous compounds .

- Oxidative Stress Induction : This compound can induce oxidative stress within cells, activating stress response pathways that modulate gene expression related to detoxification processes .

- Cell Signaling Modulation : The compound influences cellular signaling pathways, which can lead to alterations in cellular metabolism and gene expression profiles .

Antimicrobial Properties

Research indicates that this compound has notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including Mycobacterium species. The minimum inhibitory concentration (MIC) values suggest that this compound may be more effective than standard antibiotics like rifampicin and ciprofloxacin in certain contexts .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Studies show that the compound exhibits dose-dependent cytotoxicity, with IC50 values indicating potential as an anticancer agent . The following table summarizes the cytotoxicity results:

| Cell Line | IC50 (µg/mL) | Remarks |

|---|---|---|

| MCF-7 | <30 | Active against breast cancer |

| HeLa | >30 | Less effective compared to MCF-7 |

Antioxidant Activity

This compound also demonstrates antioxidant properties, contributing to its protective effects against oxidative damage in cells. Various assays, including DPPH radical scavenging and Ferric Reducing Antioxidant Power (FRAP), have been utilized to evaluate its antioxidant capacity .

Study on Antimycobacterial Activity

A study conducted on the antimycobacterial activity of naphthalene derivatives, including this compound, showed promising results against Mycobacterium avium subsp. paratuberculosis. The compound's effectiveness was assessed through alamarBlue assays, revealing significant reductions in bacterial viability compared to untreated controls .

Research on Cytotoxic Effects

In a comparative analysis of various naphthalene derivatives' cytotoxic effects on cancer cell lines, this compound was highlighted for its potent activity against MCF-7 cells. The study emphasized the need for further research to explore its mechanism of action and potential therapeutic applications in oncology .

Propriétés

IUPAC Name |

5-bromo-8-nitronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO4/c12-8-4-5-9(13(16)17)10-6(8)2-1-3-7(10)11(14)15/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDSMHRBRMMBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481736 | |

| Record name | 5-Bromo-8-nitronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65440-41-7 | |

| Record name | 5-Bromo-8-nitronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.